molecular formula C11H10F3N5O2 B2996059 3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380083-97-4

3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione

Cat. No. B2996059
CAS RN: 2380083-97-4
M. Wt: 301.229
InChI Key: RGJKWEDMIXFRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione, commonly known as TFMPIDA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of heterocyclic organic compounds and has a unique chemical structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of TFMPIDA is not fully understood. However, it is believed that TFMPIDA exerts its therapeutic effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, TFMPIDA has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
TFMPIDA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. TFMPIDA has also been shown to inhibit the growth and proliferation of cancer cells. In addition, TFMPIDA has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMPIDA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, TFMPIDA has some limitations in lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. In addition, the synthesis of TFMPIDA is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on TFMPIDA. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another area of research is to better understand its mechanism of action and its effects on cellular processes. Additionally, research on the toxicity and pharmacokinetics of TFMPIDA is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of TFMPIDA is a complex process that involves several steps. One of the most commonly used methods for synthesizing TFMPIDA is through a reaction between 4-(trifluoromethyl)pyrimidine-2-carboxylic acid and 3-azetidinone. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with imidazolidine-2,4-dione to yield TFMPIDA.

Scientific Research Applications

TFMPIDA has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antifungal properties. TFMPIDA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, TFMPIDA has been studied for its ability to modulate the immune system and for its anti-inflammatory properties.

properties

IUPAC Name

3-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-1-2-15-9(17-7)18-4-6(5-18)19-8(20)3-16-10(19)21/h1-2,6H,3-5H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJKWEDMIXFRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)C(F)(F)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione

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